molecular formula C20H21N7O B7181042 N-phenyl-6-(4-pyridazin-3-yl-1,4-diazepan-1-yl)pyridazine-3-carboxamide

N-phenyl-6-(4-pyridazin-3-yl-1,4-diazepan-1-yl)pyridazine-3-carboxamide

Cat. No.: B7181042
M. Wt: 375.4 g/mol
InChI Key: FAYFOOOOZBBELY-UHFFFAOYSA-N
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Description

N-phenyl-6-(4-pyridazin-3-yl-1,4-diazepan-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring, a diazepane ring, and a phenyl group

Properties

IUPAC Name

N-phenyl-6-(4-pyridazin-3-yl-1,4-diazepan-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c28-20(22-16-6-2-1-3-7-16)17-9-10-19(25-23-17)27-13-5-12-26(14-15-27)18-8-4-11-21-24-18/h1-4,6-11H,5,12-15H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYFOOOOZBBELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3)C4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-6-(4-pyridazin-3-yl-1,4-diazepan-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-6-(4-pyridazin-3-yl-1,4-diazepan-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

N-phenyl-6-(4-pyridazin-3-yl-1,4-diazepan-1-yl)pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-6-(4-pyridazin-3-yl-1,4-diazepan-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazinone and pyridazine-based drugs.

    Diazepane Derivatives: Compounds featuring the diazepane ring, known for their potential therapeutic applications.

Uniqueness

N-phenyl-6-(4-pyridazin-3-yl-1,4-diazepan-1-yl)pyridazine-3-carboxamide is unique due to its combination of the pyridazine and diazepane rings, along with the phenyl group. This unique structure imparts specific physicochemical properties and biological activities that distinguish it from other similar compounds.

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